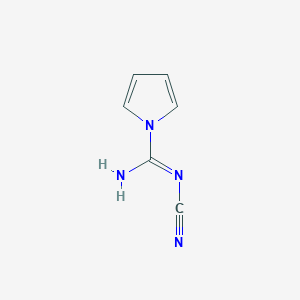![molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4](/img/structure/B135130.png)
2,9-Dimethylbenz[a]anthracene
Übersicht
Beschreibung
2,9-Dimethylbenz[a]anthracene, also known as DMBA, is a compound with the molecular formula C20H16 . It is an immunosuppressor and a powerful organ-specific laboratory carcinogen . It is widely used in many research laboratories studying cancer .
Synthesis Analysis
While specific synthesis methods for 2,9-Dimethylbenz[a]anthracene were not found, anthracene derivatives like it are often synthesized through methods such as Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of 2,9-Dimethylbenz[a]anthracene has been refined from new X-ray diffraction data collected at low temperature . The molecule is highly distorted in the bay region as a result of steric overcrowding between hydrogen atoms . The 7-and 12-positions (equivalent to the 9-and 10-positions of anthracene) are highly reactive and appear to show a deficiency of electron density .Physical And Chemical Properties Analysis
2,9-Dimethylbenz[a]anthracene is a solid substance with a molecular weight of 256.34 g/mol . It has a melting point of 120.0 to 124.0 °C .Wissenschaftliche Forschungsanwendungen
1. Complexation with Silver Ions
Munakata et al. (2003) explored the complexation of 7,12-dimethylbenz[a]anthracene (DMBA) with silver(I) ions, revealing its potential for self-assembly in multilayer structures due to π−π interactions. This study suggests the use of DMBA in the construction of multidecker aromatic compounds (Munakata et al., 2003).
2. Electrochemical Studies and DNA Interaction
Yardım et al. (2010) conducted voltammetric studies on DMBA, particularly focusing on its interaction with DNA. They used adsorptive stripping voltammetry and demonstrated the electrochemical oxidation of DMBA at various electrodes, highlighting its potential in biosensing applications (Yardım et al., 2010).
3. Photocatalytic Oxygenation
Kotani et al. (2004) researched the photocatalytic oxygenation of anthracenes, including DMBA, using a specific photocatalyst. They found that DMBA could undergo photocatalytic oxygenation, forming specific oxygenation products, indicating its utility in photocatalytic applications (Kotani et al., 2004).
4. Metabolism by Mycobacterium vanbaalenii
Moody et al. (2003) studied the degradation of DMBA by Mycobacterium vanbaalenii PYR-1, revealing insights into the microbial metabolism of DMBA. This research is significant in understanding how certain microorganisms can metabolize complex hydrocarbons (Moody et al., 2003).
5. Chemiluminescence Probe for Singlet Oxygen
Li et al. (2004) developed a chemiluminescence probe based on a DMBA derivative for selectively detecting singlet oxygen. This application is crucial in various chemical and biological systems, particularly in sensing and imaging (Li et al., 2004).
6. Asymmetric Diels-Alder/retro-Diels-Alder Sequence
Burgess et al. (2005) utilized a DMBA derivative in the Diels-Alder/retro-Diels-Alder sequence for the preparation of alpha, beta-unsaturated lactams, indicating its application in organic synthesis (Burgess et al., 2005).
7. Blue Light-Emitting Devices
Chang et al. (2013) synthesized DMBA-based anthracene derivatives for use in blue light-emitting devices. This application highlights the role of DMBA derivatives in the development of advanced materials for electronics (Chang et al., 2013).
8. Molecular Mechanisms of Ovotoxicity
Sobinoff et al. (2011) investigated the molecular mechanisms of DMBA-induced ovotoxicity, particularly focusing on follicular destruction and activation in ovaries. This study contributes to understanding the toxicological effects of environmental carcinogens (Sobinoff et al., 2011).
9. Role in Mammary Cancer Induction
Shi et al. (2019) described a method to generate mammary tumors in mice using DMBA, aiding in the study of gene roles in tumorigenesis. This application is crucial for cancer research (Shi et al., 2019).
10. Solid-State Photolysis and Topochemical Reactions
Ihmels et al. (2000) conducted solid-state photolysis studies on anthracene-linked DMBA derivatives, exploring their use in topochemical photodimerizations. This research broadens the understanding of photochemical reactions in solid-state materials (Ihmels et al., 2000).
Safety And Hazards
2,9-Dimethylbenz[a]anthracene is harmful if swallowed and may cause cancer . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wear protective gloves/protective clothing/eye protection/face protection, and wash skin thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,9-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUFRYWSUPNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073911 | |
| Record name | 2,9-Dimethylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethylbenz[a]anthracene | |
CAS RN |
572-89-4 | |
| Record name | Benzo(a)anthracene, 2,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Dimethylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



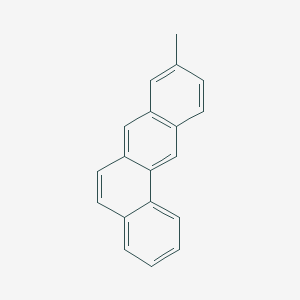
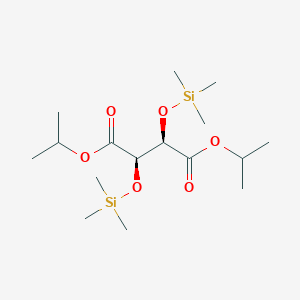
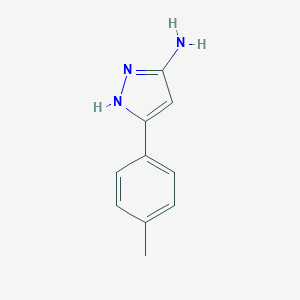
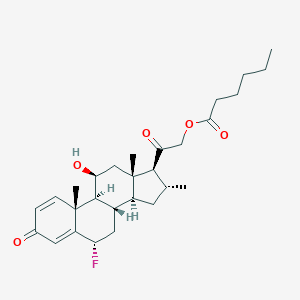
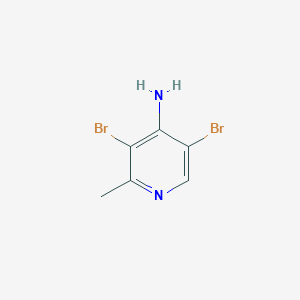
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
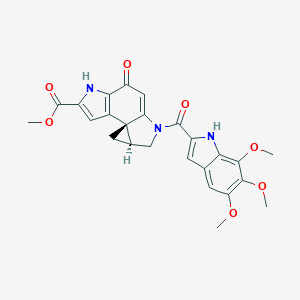
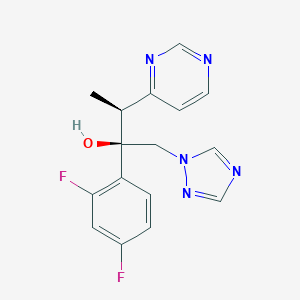
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
